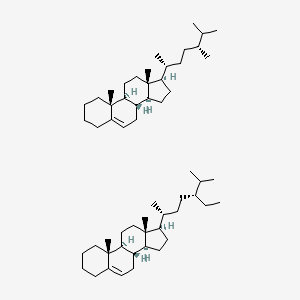

24R-Methylcholest-5-ene and 24R-ethylcholest-5-ene

説明

Discovery and Initial Characterization

The discovery of 24R-methylcholest-5-en-3β-ol traces back to early phytochemical investigations of plant lipid compositions. Campesterol was first isolated from rapeseed (Brassica campestris), which provided the etymological foundation for its common name. This pioneering isolation work established the compound as a distinct phytosterol with molecular formula C28H48O and molecular weight of 400.7 grams per mole. The initial characterization revealed its structural relationship to cholesterol, differing primarily in the presence of an additional methyl group at the carbon-24 position.

The systematic identification of campesterol was documented in foundational research published in the Journal of the American Chemical Society, where investigators established its unique chemical signature and differentiated it from other plant sterols. Early analytical work demonstrated that campesterol possessed characteristic spectroscopic properties that distinguished it from its structural analogs, including distinct nuclear magnetic resonance patterns and mass spectrometric fragmentation behaviors.

24R-ethylcholest-5-en-3β-ol, more commonly recognized as β-sitosterol, underwent parallel discovery processes during the same historical period. With molecular formula C29H50O and molecular weight of 414.7 grams per mole, this compound represents the ethyl analog of the methylcholest series. The initial isolation of β-sitosterol from various plant sources revealed its ubiquitous presence across numerous plant families, establishing it as one of the most abundant phytosterols in nature.

The early characterization studies employed rudimentary chromatographic techniques combined with chemical derivatization methods to establish structural identities. Investigators utilized crystallization procedures and melting point determinations as primary identification criteria, supplemented by elementary combustion analysis to confirm molecular compositions. These foundational studies established the basic chemical frameworks that would guide subsequent decades of research.

| Compound | Molecular Formula | Molecular Weight | Initial Source | Discovery Era |

|---|---|---|---|---|

| 24R-methylcholest-5-en-3β-ol | C28H48O | 400.7 g/mol | Brassica campestris | Early 20th century |

| 24R-ethylcholest-5-en-3β-ol | C29H50O | 414.7 g/mol | Multiple plant sources | Early 20th century |

Taxonomic and Phylogenetic Significance

The taxonomic distribution of 24R-methylcholest-5-en-3β-ol and 24R-ethylcholest-5-en-3β-ol reveals profound insights into plant evolutionary relationships and biosynthetic pathway conservation. Campesterol demonstrates particularly notable occurrence patterns across diverse plant families, with significant concentrations documented in vegetables, fruits, nuts, and seeds, typically ranging from 1-7 milligrams per 100 grams of edible portions. However, specialized oil-producing plants such as canola and corn exhibit dramatically elevated concentrations, reaching 16-100 milligrams per 100 grams.

The phylogenetic significance of these compounds extends beyond simple presence-absence patterns to encompass quantitative variations that reflect evolutionary adaptations. Genetic strain variations demonstrate the dynamic nature of phytosterol biosynthesis, with modern breeding programs actively selecting for enhanced sterol production capabilities. This genetic malleability suggests that phytosterol biosynthetic pathways represent evolutionarily plastic traits that respond to environmental and selective pressures.

Marine and freshwater algal systems provide particularly illuminating examples of taxonomic specificity in sterol composition. Research on the freshwater raphidophyte Gonyostomum semen revealed consistent production of 24-ethylcholesta-5,22E-dien-3β-ol and 24-ethylcholest-5-en-3β-ol as major sterols, with 24-methylcholest-5-en-3β-ol present as a minor component. This distribution pattern differentiates freshwater species from their marine counterparts, which generally lack the 22-unsaturated derivative.

Detailed taxonomic surveys across Scandinavian lake systems demonstrated remarkable consistency in sterol biosynthetic pathways within species, with 21 examined isolates of Gonyostomum semen showing identical sterol profiles regardless of geographic origin. This finding suggests strong evolutionary conservation of sterol biosynthetic machinery within species while allowing for significant variation between taxonomic groups.

The taxonomic utility of these compounds as chemotaxonomic markers has been extensively validated through comparative studies across plant families. However, their widespread occurrence limits their utility as species-specific biomarkers, instead positioning them as indicators of broader evolutionary and ecological relationships.

Evolution of Structural Elucidation

The structural elucidation of 24R-methylcholest-5-en-3β-ol and 24R-ethylcholest-5-en-3β-ol has undergone dramatic technological evolution, progressing from basic chemical characterization to sophisticated spectroscopic and crystallographic analyses. Early structural studies relied heavily on chemical degradation reactions and derivatization procedures to establish functional group positions and stereochemical configurations.

Modern nuclear magnetic resonance spectroscopy has revolutionized structural characterization capabilities, enabling precise determination of carbon and hydrogen environments. Contemporary analysis of campesterol demonstrates characteristic spectroscopic signatures including one olefinic methine proton at δH 5.51, one hydroxyl proton at δH 4.53, and six distinct methyl proton environments. The corresponding carbon-13 nuclear magnetic resonance spectrum reveals 28 distinct carbon signals, comprising six methyl carbons, ten methylene carbons, eight methine carbons, three quaternary carbons, and one olefinic methine carbon.

Advanced spectroscopic techniques have enabled detailed stereochemical assignments, particularly for the critical carbon-24 position that defines the R-configuration. X-ray crystallographic studies have provided definitive confirmation of molecular geometries and absolute stereochemical configurations. These crystallographic investigations have validated the proposed transition state conformations for biosynthetic transformations and confirmed the stereochemical outcomes of synthetic procedures.

Mass spectrometric analysis has evolved to provide highly detailed fragmentation patterns that enable unambiguous compound identification. Modern ionization techniques generate characteristic molecular ion peaks and diagnostic fragment ions that distinguish between closely related structural isomers. The development of high-resolution mass spectrometry has enhanced molecular formula determination accuracy and enabled detection of trace impurities that might confound structural assignments.

Computational chemistry approaches have complemented experimental techniques by providing theoretical frameworks for understanding conformational preferences and electronic properties. Molecular modeling studies have elucidated preferred three-dimensional arrangements and predicted spectroscopic properties that guide experimental design and data interpretation.

| Analytical Technique | Information Provided | Historical Development |

|---|---|---|

| Nuclear Magnetic Resonance | Hydrogen and carbon environments | 1960s-present |

| Mass Spectrometry | Molecular weights and fragmentation | 1950s-present |

| X-ray Crystallography | Three-dimensional structure | 1970s-present |

| Infrared Spectroscopy | Functional group identification | 1940s-present |

| Computational Modeling | Theoretical properties | 1980s-present |

The integration of multiple analytical approaches has enabled researchers to achieve unprecedented levels of structural certainty. Contemporary investigations routinely employ complementary techniques to validate structural assignments and ensure analytical reliability. This multi-technique approach has proven particularly valuable for distinguishing between stereoisomers and confirming the absolute configurations that define biological activity patterns.

Synthetic chemistry approaches have provided additional validation for proposed structures through independent preparation of target compounds. The development of stereoselective synthetic methodologies has enabled preparation of defined stereoisomers for comparative analysis. These synthetic studies have confirmed natural product structures and provided access to rare stereoisomers for biological evaluation.

特性

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene;(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50.C28H48/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6;1-19(2)20(3)10-11-21(4)24-14-15-25-23-13-12-22-9-7-8-17-27(22,5)26(23)16-18-28(24,25)6/h13,20-22,24-27H,7-12,14-19H2,1-6H3;12,19-21,23-26H,7-11,13-18H2,1-6H3/t21-,22-,24+,25-,26+,27+,28+,29-;20-,21-,23+,24-,25+,26+,27+,28-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGQYXKLYUCQRKI-SWKPMNRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCCC4)C)C)C(C)C.CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCCC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCCC4)C)C)C(C)C.C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCCC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H98 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30703734 | |

| Record name | (24R)-Ergost-5-ene--stigmast-5-ene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30703734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

783.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76866-89-2 | |

| Record name | (24R)-Ergost-5-ene--stigmast-5-ene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30703734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis from Stigmasterol and Isofucosterol Derivatives

A common strategy for preparing 24R-ethylcholest-5-ene derivatives involves multi-step transformations starting from naturally abundant sterols such as stigmasterol or isofucosterol. Key steps include:

Hydrogenation and oxidation reactions: For example, a steroidal 3,6-diketone intermediate was prepared from stigmasterol with an overall yield of 32%. This intermediate can be selectively hydrogenated using palladium on carbon under hydrogen atmosphere to yield 24R-ethylcholestan-3,6-dione with moderate yield (~55%).

Jones oxidation: Hydroxy-24-ethylcholest-22-en-6-one derivatives are oxidized using Jones reagent at low temperature (0°C) to form ketones, which are further purified by silica gel chromatography.

Deuterium labeling: Synthesis of deuterium-labeled 24R-ethylcholest-5-ene compounds has been reported to facilitate structural and metabolic studies. For example, [2,2,3,4,4,5,6,7,7-2H9] labeled 24R-ethylcholestan-3α,6α-diol was synthesized and characterized by GC-MS and high-resolution electron ionization mass spectrometry (HR-EI-MS).

Steroid acetylation: The hydroxyl groups in the steroidal diols can be acetylated using acetic anhydride and 4-dimethylaminopyridine in pyridine to form acetoxy derivatives, aiding in further chemical modifications or analytical characterization.

Synthesis of 24R-Ethylcholest-5-en-3-one Isomers

A study focused on synthesizing and identifying 24-ethyl-5α-cholest-24(28)Z-en-3-one and its isomers from isofucosterol. The synthetic route involved isomerization and purification steps to obtain specific double bond isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) was used to compare synthetic samples with natural extracts from foxtail millet seeds, confirming the presence of 24-ethyl-5α-cholest-24(28)Z-en-3-one for the first time in nature.

Additional minor steroids such as 24β-ethyl-5α-cholesta-7,22E-dien-3-one and 24β-ethyl-5α-cholest-7-en-3-one were also synthesized from 5α-7-sterol fractions for structural confirmation.

Analytical and Purification Techniques

Chromatography: Silica gel column chromatography is extensively used for purification of intermediates and final products, with eluents typically consisting of hexane and ethyl acetate mixtures in varying proportions (e.g., 11-15% EtOAc in hexane).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS with capillary columns (e.g., DB-1, 30 m × 0.25 mm i.d., 0.25 μm film thickness) is employed for monitoring reaction progress, purity assessment, and structural identification by comparing retention times and mass fragmentation patterns with authentic standards.

NMR Spectroscopy: ^1H NMR (400-500 MHz) is used to determine stereochemistry and epimer ratios in the side chain, especially for distinguishing 24α- and 24β-epimers.

Melting Point Determination: Melting points of purified compounds are measured under microscope conditions to confirm purity and identity.

Summary Table of Preparation Methods

Research Findings and Notes

The higher synthetic rate of 24-ethylsterol compared to 24-methylsterol in plants suggests enzymatic preference or efficiency in side-chain ethylation over methylation.

The stereochemical outcome of the side chain alkylation (24α vs. 24β epimers) impacts the biological activity and physical properties of these sterols, highlighting the importance of controlling stereochemistry in synthesis.

Synthetic analogs and isotopically labeled compounds enable detailed mechanistic and metabolic studies, advancing understanding of sterol biosynthesis and function.

Identification of minor natural steroids in seeds via synthesis and GC-MS comparison broadens the knowledge of plant sterol diversity and potential bioactive compounds.

This detailed overview integrates biosynthetic insights and chemical synthesis methods, supported by analytical data, to provide a professional and authoritative resource on the preparation of 24R-Methylcholest-5-ene and 24R-Ethylcholest-5-ene.

化学反応の分析

Oxidation Reactions

These sterols undergo autoxidation under thermal conditions, forming hydroxylated and ketonic derivatives. A study oxidizing sitosterol (24R-ethylcholest-5-en-3β-ol) and campesterol (24R-methylcholest-5-en-3β-ol) at 120°C in air for 72 hours identified the following products :

| Compound | Oxidation Product | Structure |

|---|---|---|

| 24R-Methylcholest-5-ene | 24-Methylcholest-5-en-3β,24-diol | Diol formed via side-chain hydroxylation |

| 24R-Methylcholest-5-ene | 24-Methylcholest-4-en-6α-ol-3-one | Ketone with α-hydroxyl group at C-6 and carbonyl at C-3 |

| 24R-Ethylcholest-5-ene | 24-Ethylcholest-5-en-3β,25-diol | Diol with hydroxyl groups at C-3 and C-25 |

| 24R-Ethylcholest-5-ene | 24-Ethylcholest-4-en-6β-ol-3-one | Ketone with β-hydroxyl group at C-6 and carbonyl at C-3 |

These products highlight the susceptibility of the sterol side chains and ring systems to oxidative modification, particularly at the Δ⁵ double bond and alkyl side chains .

Esterification Reactions

The Steglich esterification method enables efficient synthesis of fluorinated derivatives. β-Sitosterol (24R-ethylcholest-5-en-3β-ol) was conjugated with 4-fluoro- and 2-fluorobenzoic acids using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions :

| Starting Material | Reagent | Product | Yield | Key Application |

|---|---|---|---|---|

| 24R-Ethylcholest-5-en-3β-ol | 4-Fluorobenzoic acid | 3-β-(4-Fluorobenzoyloxy)stigmast-5-en | 85% | Enhanced anticancer activity via docking |

| 24R-Ethylcholest-5-en-3β-ol | 2-Fluorobenzoic acid | 3-β-(2-Fluorobenzoyloxy)stigmast-5-en | 82% | Nonlinear optical (NLO) material potential |

The fluorinated esters exhibited improved binding affinity to lung cancer protein 2ITO compared to the parent sterol, with ΔG values of −9.6 kcal/mol (4-fluoro) and −9.5 kcal/mol (2-fluoro) .

Claisen Rearrangement for Stereochemical Control

The orthoester Claisen rearrangement was employed to synthesize stereodefined 24-ethyl-24-methylcholestane derivatives. Key steps include :

-

Rearrangement : Heating Δ²³-22-allylic alcohols with trimethyl orthoacetate and p-TsOH at 105°C induced -sigmatropic rearrangement, forming quaternary C-24 centers.

-

Hydrolysis : Acidic hydrolysis of intermediates yielded (22E)-24-ethyl-24-methylcholesta-5,22-dien-3β-ol (24R) and its 24S epimer.

Table 3: Stereochemical Outcomes of Claisen Rearrangement

| Starting Epimer | Rearrangement Product | Configuration | Key NMR Data (δ in ppm) |

|---|---|---|---|

| 24S | (22E)-24-Ethyl-24-methylcholesta-5,22-dien-3β-ol | 24R | C-30: 11.75, C-28: 19.82 |

| 24R | (22E)-24-Ethyl-24-methylcholesta-5,22-dien-3β-ol | 24S | C-30: 11.64, C-28: 19.75 |

X-ray crystallography confirmed the 24R configuration of the natural product isolated from Topsentia ophiraphidites .

Biosynthetic Pathway Insights

In Zea mays shoots, 24R-ethylcholest-5-ene is biosynthesized at 3–4 times the rate of its methyl counterpart, as shown by [2-¹⁴C]mevalonic acid incorporation . This higher turnover rate correlates with its prevalence in plant membranes and role in modulating fluidity .

科学的研究の応用

Synthesis and Characterization

Recent studies have focused on the synthesis of these sterols using innovative methods such as the orthoester Claisen rearrangement, which allows for the stereospecific introduction of quaternary centers at C-24 . This synthetic approach has enabled researchers to produce these compounds in sufficient yields for further study.

Biological Applications

-

Sterol Biosynthesis Studies :

- Research has shown that 24R-Ethylcholest-5-ene exhibits a higher specific activity compared to its methyl counterpart, being synthesized at rates approximately three to four times greater in plant systems like Zea mays (maize) shoots . This finding is crucial for understanding sterol biosynthesis pathways and their regulation.

-

Pharmacological Potential :

- Both sterols have been investigated for their potential health benefits. For instance, they may play roles in cholesterol metabolism and cellular signaling pathways, which are vital for maintaining cellular homeostasis . Their structural similarities to cholesterol suggest they could be involved in modulating lipid profiles in biological systems.

-

Marine Natural Products :

- Isolated from marine organisms such as sponges, these sterols have been studied for their ecological roles and potential as bioactive compounds. The unique configurations of 24R-Methylcholest-5-ene and 24R-Ethylcholest-5-ene may contribute to the chemical defense mechanisms of these organisms against predators or pathogens .

Analytical Techniques

The characterization of these compounds typically involves advanced analytical techniques:

- NMR Spectroscopy : Used to determine the stereochemistry and purity of synthesized sterols .

- X-ray Crystallography : Provides detailed structural information, confirming the C-24 configurations of these sterols .

Case Studies

- Marine Sponge Studies :

- Plant Sterol Research :

作用機序

The mechanism by which 24R-Methylcholest-5-ene and 24R-Ethylcholest-5-ene exert their effects involves their interaction with cellular membranes and metabolic pathways. These compounds can modulate the activity of enzymes and receptors involved in cholesterol metabolism, leading to changes in lipid profiles and cellular functions.

Molecular Targets and Pathways:

Enzymes: These compounds can inhibit or activate enzymes involved in cholesterol synthesis and metabolism.

Receptors: They may interact with nuclear receptors and other signaling molecules that regulate gene expression and metabolic processes.

類似化合物との比較

Substituent Variations

- 24R-Methylcholest-5-ene : A methyl group at C24 (R-configuration) distinguishes it from cholesterol (C27). This modification slightly increases hydrophobicity while retaining membrane compatibility .

- 24R-Ethylcholest-5-ene : The ethyl group adds steric bulk and hydrophobicity, which may enhance membrane stability in organisms like plants and fungi .

- Comparison :

Double Bond Position and Conjugation

- 24R-Methylcholest-5-ene : Contains a single Δ5 double bond, typical of cholesterol-like sterols.

- (22E,24R)-24-Methylcholesta-5,22-dien-3β-ol acetate : Features conjugated Δ5 and Δ22 double bonds, likely reducing rigidity and increasing reactivity for enzymatic modifications .

- (24S)-24-Ethylcholest-5,22-diene : The Δ5,22 diene system and 24S configuration may alter binding specificity in sterol-recognizing proteins .

Functional Group Modifications

- (24R)-Cholest-5-ene-3β,7α,24-triol: Hydroxyl groups at C3, C7, and C24 enable roles in metabolic pathways, such as bile acid synthesis, unlike non-hydroxylated methyl/ethyl derivatives .

- (22E,24R)-24-Methylcholesta-5,22-dien-3β-ol acetate : The 3β-acetate group enhances solubility in organic solvents, making it a synthetic intermediate .

Membrane Dynamics

Metabolic Pathways

- Hydroxylated derivatives like (24R)-cholest-5-ene-3β,7α,24-triol are intermediates in bile acid biosynthesis, undergoing further oxidation and side-chain cleavage .

- Non-hydroxylated analogs (e.g., 24R-ethylcholest-5-ene) are less metabolically active but crucial as structural precursors .

Data Tables

Table 1: Structural Comparison of Selected Sterols

Table 2: Key Physicochemical Properties (Theoretical)

| Compound Name | Molecular Weight | Hydroxyl Groups | Predicted LogP* |

|---|---|---|---|

| 24R-Methylcholest-5-ene | 400.7 | 0 | 8.2 |

| 24R-Ethylcholest-5-ene | 414.7 | 0 | 8.9 |

| (24R)-Cholest-5-ene-3β,7α,24-triol | 434.7 | 3 | 4.1 |

*LogP values estimated using alkyl chain contributions and hydroxyl group penalties.

生物活性

24R-Methylcholest-5-ene and 24R-ethylcholest-5-ene are two significant sterols that have garnered attention for their biological activities and potential applications in various fields, including medicine and agriculture. This article explores their biosynthesis, physiological roles, and biological effects, supported by data tables and case studies.

Both sterols are synthesized through complex biochemical pathways involving methylation and ethylation processes. The specific enzymes involved in these biosynthetic pathways play crucial roles in determining the structural characteristics of these compounds.

Table 1: Comparison of Biosynthesis Rates

| Compound | Biosynthesis Rate (specific activity) |

|---|---|

| 24R-Methylcholest-5-ene | Lower (baseline) |

| 24R-Ethylcholest-5-ene | Higher (3-4 times the rate) |

Research indicates that 24R-ethylcholest-5-ene exhibits a higher specific activity during biosynthesis compared to its methyl counterpart, suggesting a more efficient metabolic pathway for the ethyl variant .

Physiological Functions

The physiological roles of these sterols are diverse. They are integral to membrane structure, influencing fluidity and stability. Additionally, they participate in signaling pathways that regulate growth and development in plants.

Case Study: Arabidopsis cDNA Encoding Sterol-C24 Methyltransferase

A study involving transgenic tobacco plants expressing an Arabidopsis cDNA encoding a sterol-C24 methyltransferase demonstrated that altering the balance of 24-methyl and 24-ethyl sterols affects plant growth. Transgenic plants showed a significant decrease in 24-methyl cholesterol levels, leading to reduced growth compared to wild-type plants. This highlights the importance of sterol composition in plant physiology .

Biological Activity

The biological activities of these compounds extend beyond structural roles in membranes. They have been implicated in various biological processes, including:

- Antimicrobial Activity : Both sterols exhibit antimicrobial properties, which can be beneficial in agricultural applications to protect crops from pathogens.

- Cholesterol Regulation : Studies have shown that these sterols can influence serum cholesterol levels in animal models, suggesting potential therapeutic applications for managing cholesterol-related conditions .

- Cell Growth Regulation : The ratio of 24-methyl to 24-ethyl sterols has been correlated with cell growth rates, indicating their role in cellular metabolism and development .

Table 2: Biological Effects on Serum Cholesterol Levels

| Sterol Type | Effect on Serum Cholesterol Level |

|---|---|

| 24R-Methylcholest-5-ene | Moderate reduction |

| 24R-Ethylcholest-5-ene | Significant reduction |

Q & A

Q. What systematic review strategies ensure comprehensive coverage of existing research on these sterols?

- Methodological Answer : Use Boolean search terms in Scopus/Web of Science (e.g., "24R-methylcholest-5-ene AND synthesis NOT industrial"). Snowballing from review articles and citation tracking (e.g., via Connected Papers) identifies niche studies. Document search strategies in PRISMA flowcharts .05 文献检索Literature search for meta-analysis02:58

Ethical & Reporting Standards

Q. How should researchers document sterol synthesis protocols to ensure reproducibility?

Q. What criteria validate the exclusion of outlier data in studies involving these compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。